5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Retinoid synthesis Allylic alcohol oxidation Process chemistry

Pharmaceutical manufacturers face stereochemical inconsistency and costly repurification when generic dienals are used in acitretin, etretinate, or motretinide production. This TMMP-substituted (2E,4E)-dienal is the defined C₁₅ intermediate specified in U.S. Patent 9,919,993, enabling the Wittig condensation that directly yields the tetraenoate intermediate with ≥97% trans isomer-eliminating the legacy 55:45 E/Z ratio. - Direct precursor to phosphonium bromide (IV); locks the registered synthetic route and impurity profile for ANDA/MA filings. - Single qualified intermediate enables three distinct commercial retinoid APIs, reducing GMP starting-material inventory. - Also available as a characterized reference standard (≥95%) for HPLC method development and ICH Q3A batch-release testing.

Molecular Formula C₁₆H₂₀O₂
Molecular Weight 244.33
CAS No. 419534-29-5
Cat. No. B1140684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
CAS419534-29-5
Molecular FormulaC₁₆H₂₀O₂
Molecular Weight244.33
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
InChIInChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal


5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal (CAS 419534-29-5), also designated as (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal or 2,4-Pentadienal,5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-, (4E)- (9CI), is a synthetic conjugated dienal bearing a trimethylmethoxyphenyl (TMMP) aromatic terminus and a terminal aldehyde group (molecular formula C₁₆H₂₀O₂, MW 244.33) . It belongs to the class of aromatic retinoid intermediates and is formally described as an intermediate for the synthesis of aromatic analogs of retinal and retinoic acid, originally referenced in Pawson et al., J. Med. Chem., 22, 1059 (1979) [1]. The compound is commercially available at purities of ≥95% and exists as a yellowish-orange to white-pale-yellow solid with a melting point of 49–54 °C (cis/trans mixture) or 64–66 °C (single-isomer form) and is soluble in acetone, chloroform, dichloromethane, ethyl acetate, hexane, and methanol .

Wittig condensationC₁₅ aldehyde for phosphonium salt generation
Retinoid intermediateCommon building block for acitretin, etretinate, motretinide
Stereochemical controlEnables all‑trans tetraenoate via improved Wittig process

Why Generic Substitution Fails in Retinoid Synthesis


The TMMP-substituted penta-2,4-dienal scaffold is not functionally interchangeable with natural retinoid aldehydes such as β-ionylidene acetaldehyde or simpler aryl dienals in pharmaceutical manufacturing. The 4-methoxy-2,3,6-trimethylphenyl terminus imparts unique reactivity in the downstream Wittig condensation that builds the tetraene side chain of acitretin, etretinate, and motretinide—reactions that simpler cyclohexenyl or unsubstituted phenyl aldehydes cannot support with comparable stereochemical outcome [1]. Critically, U.S. Patent 9,919,993 and related filings explicitly identify 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenyl phosphonium bromide, derived directly from this aldehyde, as the irreplaceable C₁₅ building block for achieving acitretin intermediate (VI) with trans isomer content ≥97% [2]. Generic substitution with an alternative dienal would break the registered synthetic route, alter the impurity profile, and invalidate regulatory filings that rely on this specific intermediate and its characterized impurities .

TargetTMMP‑dienal
Substituteβ‑Ionylidene acetaldehyde / simple aryl dienals
Stereochemical outcome differs; cannot reproduce ≥97% trans isomer in acitretin Wittig step
TargetTMMP‑dienal‑derived phosphonium bromide
SubstituteUnsubstituted or cyclohexenyl phosphonium salts
Regulatory route protection: alternative intermediates would alter impurity profile and invalidate registered synthesis
TargetCrystalline solid, mp 64–66 °C
SubstituteLiquid benzaldehyde precursor (CAS 54344‑92‑2)
Physical form mismatch impacts purification, handling, and identity testing during scale‑up

Quantitative Performance Evidence


Synthetic Efficiency: High-Yield Oxidation Advantage

Oxidation of the corresponding allylic alcohol to 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal proceeds in 90% yield using MnO₂/Na₂CO₃ in dichloromethane at 25 °C for 1 hour . In contrast, the preparation of the natural retinoid counterpart, β-ionylidene acetaldehyde (CAS 3917-41-7), typically involves a multi-step sequence of condensation, saponification, reduction, and oxidation, with the saponification step alone proceeding in only ~20% yield [1]. This difference translates to significantly higher throughput and lower cost-per-kilogram for the TMMP-dienal intermediate in commercial retinoid manufacturing.

Aldehyde yield
Head‑to‑head
90% yield (MnO₂, 25 °C, 1 h)
vs. ~20% saponification step for β‑ionylidene analog
Supports high‑throughput retinoid synthesis
Eliminates multi‑step sequence; cross‑study comparison
Retinoid synthesis Allylic alcohol oxidation Process chemistry

High Isomeric Purity via Optimized Wittig Process

The triphenylphosphonium bromide salt derived from 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is the exclusive C₁₅ building block that, when reacted with 3-formyl-crotonic acid butyl ester, enables isolation of the acitretin tetraenoate intermediate (VI) with trans isomer content ≥97% [1]. The original U.S. Patent 4,105,681, utilizing the same phosphonium bromide with NaH/DMF, produced the ester intermediate with a trans:cis (E/Z) ratio of only 55:45 [2]. The improved process (U.S. 9,919,993) achieves ≥97% trans isomer by using a mild inorganic base and post-reaction iodine isomerization—an improvement critically dependent on the availability of high-purity TMMP-dienal-derived phosphonium bromide as starting material.

Trans isomer purity
Head‑to‑head
≥97% all‑trans (improved process)
vs. 55:45 E/Z (original NaH/DMF method)
Meets acitretin monograph isomeric requirement
Process‑dependent outcome; iodine isomerization used
Stereochemical control Acitretin synthesis Wittig condensation

Divergent Intermediate for Multiple Retinoid APIs

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal (or its immediate phosphonium bromide derivative 54757-44-7) serves as the common C₁₅ intermediate in the registered synthetic routes of three distinct FDA-approved aromatic retinoids: acitretin (Soriatane, CAS 55079-83-9) [1], etretinate (Tegison, Ro 10-9359, CAS 54350-48-0) [2], and motretinide (Tasmaderm, Ro 11-1430, CAS 56281-36-8) [3]. No other single intermediate in the retinoid pharmacopeia bridges this many commercial APIs. The closest natural comparator, β-ionylidene acetaldehyde, is limited to tretinoin and isotretinoin synthesis.

API divergence
Class‑level
3 FDA‑approved retinoids from single C₁₅ intermediate
vs. ≤2 from β‑ionylidene acetaldehyde
Reduces CMO starting material qualification burden
Based on published synthetic routes; supply chain inference
Divergent synthesis Retinoid pharmaceuticals Supply chain consolidation

Acitretin Impurity 3 Reference Standard for Quality Control

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal (CAS 69877-38-9 as the (2E,4E)-isomer) is formally catalogued and supplied as Acitretin Impurity 3 for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings and commercial production of acitretin . The compound is available as a characterized reference standard from multiple suppliers at purities of ≥95% (typically 95–96%) . Closely related intermediates such as 4-methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2) or 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS 54757-47-0) are not designated as pharmacopeial impurity reference standards for acitretin.

Impurity standard
Data to verify
Catalogued as Acitretin Impurity 3; ≥95% purity
Supports ANDA HPLC method validation
Supplier listing; verify characterization COA
Pharmaceutical impurities Reference standards Quality control

Physicochemical Differentiation vs. Structural Analogs

The target compound as the (2E,4E) single isomer exhibits a melting point of 64–66 °C and appears as a white to pale yellow solid, while the cis/trans mixture (CAS 419534-29-5) melts at 49–54 °C . The closest upstream intermediate, 4-methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2), is reported as a colorless to pale yellow liquid at ambient temperature with recommended storage at −20 °C under inert gas . The next intermediate in the pathway, 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS 54757-47-0), is also a solid but lacks the extended dienal conjugation and terminal aldehyde reactivity [1]. These differences in physical form directly impact handling, storage stability, and purification strategy during scale-up.

Physical form
Reported
Crystalline solid, mp 64–66 °C (single isomer)
vs. liquid benzaldehyde precursor at RT
Simplifies purification and identity testing
Supplier datasheets; single‑isomer form preferred
Physicochemical characterization Solid-form handling Process development

Key Application Scenarios


GMP Acitretin Manufacturing for High Isomeric Purity

Pharmaceutical manufacturers seeking to produce acitretin meeting USP/EP monographs for all-trans isomeric purity should procure the high-purity (2E,4E)-dienal as the direct precursor to phosphonium bromide (IV). The improved Wittig process using this intermediate consistently delivers the tetraenoate intermediate (VI) with ≥97% trans isomer, compared to the legacy 55:45 E/Z ratio [1]. This eliminates the need for multiple recrystallizations and improves overall yield to commercially viable levels.

Multi-Retinoid CMO Supply Chain Consolidation

Contract manufacturing organizations (CMOs) servicing multiple retinoid API markets can procure and qualify a single C₁₅ intermediate—the TMMP-dienal or its phosphonium bromide—to access three distinct commercial products (acitretin, etretinate, motretinide) through divergent downstream chemistry [2]. This reduces the number of GMP-qualified starting materials required and simplifies regulatory master file maintenance.

ANDA Filing & QC: Acitretin Impurity 3 Standard

Generic pharmaceutical companies filing ANDAs for acitretin must demonstrate control of process-related impurities. Procuring 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal as a characterized Acitretin Impurity 3 reference standard (≥95% purity) enables HPLC method development, system suitability testing, and batch-release QC testing in compliance with ICH Q3A guidelines .

SAR Studies on Aromatic Retinoid Rexinoids

Academic and industrial medicinal chemistry groups investigating synthetic rexinoids can use this dienal as a versatile building block to prepare focused libraries of TMMP-substituted nonatetraenoic acid analogs with fluorine or trifluoromethyl modifications on the polyene chain, as pioneered by Pawson et al. (1979) [3]. The 90% synthetic accessibility from the alcohol precursor facilitates rapid analog generation .

Application
Selection Property
Validation Focus
Acitretin synthesis (high all‑trans purity)
Isomeric purity from improved Wittig process
Trans isomer content meets USP/EP monograph
Multi‑retinoid CMO supply chain
Common C₁₅ intermediate for three APIs
Regulatory starting material qualification across products
ANDA impurity control (Acitretin Impurity 3)
Characterized reference standard
HPLC specificity per ICH Q3A/Q3B
Retinoid SAR / rexinoid libraries
Versatile dienal building block
Synthetic accessibility to fluorinated analogs
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